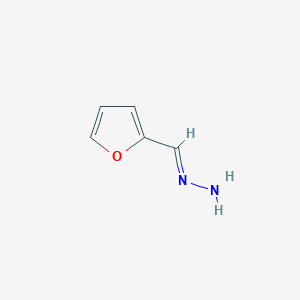

(E)-Furan-2-ylmethylidenehydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

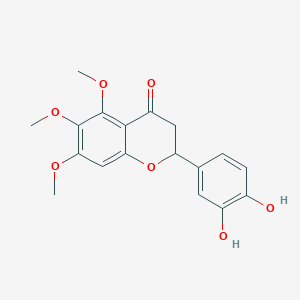

Vue d'ensemble

Description

(E)-Furan-2-ylmethylidenehydrazine is a chemical compound with the molecular formula C7H9N3O. It is a synthetic compound that has been used in scientific research for various purposes. The compound has received attention due to its potential applications in the field of medicinal chemistry.

Applications De Recherche Scientifique

Antileishmanial and Antibacterial Activities

2-Furancarboxaldehyde, hydrazone: compounds have been synthesized and studied for their potential antileishmanial and antibacterial activities. These compounds, including (E)-Furan-2-ylmethylidenehydrazine , are of interest due to their ability to inhibit the growth of certain pathogens. The mechanochemical synthesis of these hydrazones has shown promising results in combating infectious diseases .

Synthesis of Quinazolines and Schiff Bases

The compound is utilized in the synthesis of quinazolines and Schiff bases, which are important in medicinal chemistry. These substances have a broad spectrum of biological activities, including anti-inflammatory and analgesic properties. The synthesis process often involves the reaction of hydrazides with various aldehydes or ketones .

Chemosensors for Metal Ions

Hydrazone-based small-molecule chemosensors are another application of (E)-Furan-2-ylmethylidenehydrazine . These chemosensors can selectively detect metal ions such as mercury (Hg²⁺) in the environment. The furan ring acts as a donor in the fluorescence resonance energy transfer (FRET) mechanism, which is crucial for the detection process .

Molecular Biology Tools

2-Furancarboxaldehyde, hydrazone: derivatives are used as molecular biology tools. They can be incorporated into plasmid vectors or used in genome editing techniques. Their chemical properties allow for precise modifications in genetic engineering applications, aiding in the creation of biosensors and synthetic gene circuits .

Mécanisme D'action

Biochemical Pathways

, it’s known that similar furanic compounds can participate in various biochemical reactions. For instance, 2,5-Furandicarboxaldehyde, a related compound, is an oxidation product of 5-hydroxymethyl furfural and is used as an organic building block in chemical synthesis . It’s also used as a precursor for the production of valuable biopolymers .

Propriétés

IUPAC Name |

(E)-furan-2-ylmethylidenehydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-7-4-5-2-1-3-8-5/h1-4H,6H2/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORIGDPDWZZQCO-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furancarboxaldehyde, hydrazone | |

CAS RN |

31350-00-2 |

Source

|

| Record name | 2-Furoylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031350002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5r,6r)-3-[4-Amino-1,1-dimethylbutyl]-6-[(s)-1-hydroxyethyl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244677.png)

![methyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-16-carboxylate](/img/structure/B1244678.png)

![5-[[6-formyl-4-oxo-2-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridin-3-yl]disulfanyl]-4-oxo-6-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridine-2-carbaldehyde](/img/structure/B1244681.png)

![(1R,2R,5R,6S,7S,8R,9R,11R)-6-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1244682.png)

![(1R,9R,10R)-17-prop-2-enyl-17-thioniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1244684.png)

![4-[[2-[[(2R)-3,3-dimethylbutan-2-yl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-methoxybenzonitrile](/img/structure/B1244686.png)

![(1R,4S,4'E,5'S,6R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1244690.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)